REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]1[C:6](C)=[CH:7][CH:8]=[C:9](CBr)[CH:10]=1)=[O:4].[SH:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1.[CH2:21](N(CC)CC)C>C1(C)C=CC=CC=1>[N:18]1[CH:19]=[CH:20][C:15]([S:14][CH2:21][C:8]2[CH:9]=[CH:10][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=2)=[CH:16][CH:17]=1
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
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COC(=O)C=1C(=CC=C(C1)CBr)C
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Name
|
|
Quantity
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5.3 g
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Type
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reactant
|
Smiles
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SC1=CC=NC=C1
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Name
|
|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed for 16 hours
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Duration
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16 h
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Type
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WASH
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Details
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The reaction mixture was washed twice with 300 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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The toluene layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark red oil which
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Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)SCC1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |